4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-20-10-6-5-9-19(20)22-25-26-23(29-22)24-21(27)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQQPIIGXSTKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities. The molecular formula of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is with a molecular weight of approximately 385.42 g/mol.
Chemistry
In the field of chemistry, 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions including:
- Reduction : Using agents like lithium aluminum hydride.
- Substitution : Facilitated by halogens or nucleophiles.
These reactions can yield various products such as alcohols or amines depending on the conditions applied.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 1.27 to 2.65 µM against various pathogens .
- Anticancer Activity : The anticancer potential of benzamide derivatives has been highlighted in several studies. For example, some compounds have shown IC50 values lower than standard treatments like 5-Fluorouracil (5-FU), indicating their effectiveness against cancer cell lines such as HCT116 .
Medicine
In medicinal chemistry, the therapeutic potential of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is being explored for treating various diseases. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.
Industry
This compound is also utilized in materials science for developing new materials with specific properties. The stability and reactivity of the oxadiazole ring can be harnessed in creating polymers or coatings with enhanced performance characteristics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound N1 | 1.27 | Staphylococcus aureus |
| Compound N8 | 1.43 | Escherichia coli |
| Compound N22 | 2.60 | Klebsiella pneumoniae |
| Compound N23 | 2.65 | Candida albicans |
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound N9 | 5.85 | 5-FU (9.99 µM) |
| Compound N18 | 4.53 | 5-FU (9.99 µM) |
Mechanism of Action
The mechanism of action of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Antifungal Oxadiazoles: LMM5 and LMM11
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM5 contains a 4-methoxyphenylmethyl group on the oxadiazole ring and a sulfamoyl-benzyl substituent, unlike the target compound’s 2-methoxyphenyl and simple benzyl groups.
- Activity : Both compounds inhibit thioredoxin reductase (Trr1) in Candida albicans, but LMM5 shows higher antifungal efficacy (MIC: 50 μg/mL vs. target compound’s undetermined value) .
- Pharmacokinetics : The sulfamoyl group in LMM5 may enhance enzyme binding but reduce solubility compared to the target compound’s benzamide .
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
Antimicrobial Oxadiazoles: OZE Series and HSGN Derivatives
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide)
HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-4-(Trifluoromethoxy)Benzamide)
- Structural Differences : Contains a 3-fluorophenyl and trifluoromethoxy group.
- Activity: HSGN-237 demonstrates strong antibacterial activity against Neisseria gonorrhoeae (MIC: 1 μM), likely due to the trifluoromethoxy group’s metabolic stability .
Enzyme-Targeting Oxadiazoles
Compound 6a (N-([4-(5-(Ethylthio)-1,3,4-Oxadiazol-2-yl)Phenyl]Sulfonyl)Benzamide)
- Structural Differences : Incorporates an ethylthio group and sulfonyl linker.
- Activity: Inhibits human carbonic anhydrase II (hCA II) via interactions with key amino acids (e.g., Thr199, Gln92), highlighting the role of sulfur groups in enzyme inhibition .
TAS1553 (5-Chloro-2-{N-[(1S,2R)-2-(6-Fluoro-2,3-Dimethylphenyl)-1-(5-Oxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Propyl]Sulfamoyl}Benzamide)
Physicochemical and Structural Analysis
| Compound | Key Substituents | Molecular Weight | LogP* (Predicted) | Biological Activity |
|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl, Benzyl | 321.33 | 3.2 | Antifungal (Trr1 inhibition) |
| LMM5 | 4-Methoxyphenylmethyl, Sulfamoyl-Benzyl | 547.62 | 4.1 | Antifungal (MIC: 50 μg/mL) |
| OZE-III | 4-Chlorophenyl, Pentanamide | 279.72 | 2.8 | Antimicrobial (MIC: 8 μg/mL) |
| HSGN-237 | 3-Fluorophenyl, Trifluoromethoxy | 383.29 | 3.9 | Antibacterial (MIC: 1 μM) |
| Compound 6a | Ethylthio, Sulfonyl | 393.44 | 3.5 | hCA II Inhibition (Ki: 12 nM) |
*LogP values estimated using PubChem and Molinspiration tools.
Key Research Findings and Trends
Substituent Position Matters : The 2-methoxyphenyl group in the target compound may offer better steric compatibility with Trr1 compared to LMM5’s 4-methoxyphenyl .
Electron-Withdrawing Groups Enhance Activity : Chloro (OZE-III) and trifluoromethoxy (HSGN-237) substituents improve antimicrobial potency by increasing lipophilicity and target binding .
Sulfur-Containing Groups Boost Enzyme Inhibition : Sulfamoyl (LMM5) and sulfonyl (Compound 6a) groups enhance interactions with enzymes like Trr1 and hCA II .
Metabolic Stability : Fluorinated (HSGN-237) and methylsulfonyl () groups reduce oxidative metabolism, extending half-life .
Biological Activity
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides and oxadiazoles. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the oxadiazole ring and benzamide core, contribute to its diverse pharmacological effects.
Synthesis
The synthesis of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process that includes the condensation of benzoic acids with amines. A notable method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid, which enhances yield and reduces environmental impact.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro evaluations showed that related oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | MEL-8 | 2.41 |
| 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | TBD | TBD |
Antimicrobial Activity
The antimicrobial activity of benzamide derivatives has been well-documented. Studies indicate that compounds with similar structures exhibit potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Monoamine Oxidase Inhibition
Research on related oxadiazole derivatives has identified significant inhibitory effects on monoamine oxidase type B (MAO B). For example, certain analogs demonstrated IC50 values as low as 1.4 nM with high selectivity for MAO B over MAO A . This suggests that 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide may also possess similar inhibitory properties.
Case Studies
Several case studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Activity : A study demonstrated that specific oxadiazole derivatives induced apoptosis in cancer cells through activation of p53 pathways and caspase cleavage .
- Antimicrobial Studies : Investigations into the antimicrobial efficacy of benzamide derivatives revealed inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Functionalize the oxadiazole core with a 2-methoxyphenyl group via nucleophilic substitution or coupling reactions .
- Step 3 : Attach the benzamide moiety using amide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Critical Parameters : Temperature control (e.g., 80–100°C for cyclization), solvent selection (e.g., dry THF or DMF), and stoichiometric ratios to minimize by-products .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to oxadiazole) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and confirm substituent orientation .
Q. What preliminary biological assays are recommended for screening activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity, ciprofloxacin for antibacterial activity) .
Advanced Research Questions
Q. How can reaction yields for oxadiazole cyclization be optimized?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Yield Analysis : Compare TLC/HPLC monitoring vs. isolated yields under varying conditions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., EGFR kinase, DNA gyrase) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy group) with activity trends .
- Validation : Cross-check with experimental IC₅₀ values and mutagenesis studies .
Q. How to address contradictions in biological activity data across studies?
- Troubleshooting :
- Assay Standardization : Ensure consistent cell lines, culture conditions, and compound purity (≥95% by HPLC) .
- Solubility Adjustments : Use DMSO/carboxymethyl cellulose vehicles to avoid false negatives .
- Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of divergent results .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | Microwave-assisted cyclization, catalytic ZnCl₂ | |
| Structural Analysis | X-ray crystallography, 2D NMR (COSY, HSQC) | |
| Biological Screening | MTT assay, agar diffusion for antimicrobial | |
| Computational Modeling | Molecular docking (AutoDock), QSAR analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

